(2,2,3,3-Tetrafluoropropoxy)acetic acid

Overview

Description

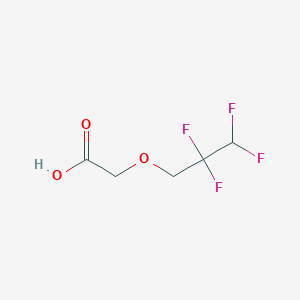

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated organic compound with the molecular formula C5H6F4O3 It is characterized by the presence of four fluorine atoms attached to a propoxy group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic acid typically involves the reaction of 2,2,3,3-tetrafluoropropanol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the tetrafluoropropanol attacks the carbon atom of the chloroacetic acid, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2,2,3,3-Tetrafluoropropoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2,2,3,3-Tetrafluoropropoxy)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,3,3-Tetrafluoropropoxy)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

(2,2,3,3-Tetrafluoropropanol): A precursor in the synthesis of (2,2,3,3-Tetrafluoropropoxy)acetic acid.

(2,2,3,3-Tetrafluoropropionic acid): Similar structure but lacks the propoxy group.

(2,2,3,3-Tetrafluorobutyric acid): Another fluorinated carboxylic acid with a different carbon chain length.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a propoxy group, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

(2,2,3,3-Tetrafluoropropoxy)acetic acid is a fluorinated organic compound with notable biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C5H6F4O3

- Molecular Weight : 188.09 g/mol

- CAS Number : 2827675

The biological activity of this compound is primarily associated with its ability to interact with biological systems at the molecular level. Notable findings include:

- Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, dichloro[4,4'-bis(2,2,3,3-tetrafluoropropoxy)methyl]-2,2'-bipyridine platinum (TFBPC), demonstrated superior inhibition of proliferation in cisplatin-resistant human cancer cell lines such as MDA-MB-231 (breast cancer) and COLO205 (colon cancer) by inducing DNA crosslinking and apoptosis through the PARP/Bax/Bcl-2 pathway .

- Activation of CFTR Channels : A specific derivative of this compound was shown to activate cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels effectively. In vivo studies in rabbits indicated that a single dose significantly increased tear production without adverse effects on ocular health .

Pharmacological Applications

The pharmacological implications of this compound are broad:

- Cancer Therapy : The cytotoxic properties of TFBPC suggest potential use in treating cisplatin-resistant cancers. The mechanism involves DNA damage leading to apoptosis and autophagy in cancer cells .

- Ocular Therapeutics : The activation of CFTR channels presents opportunities for treating dry eye conditions by enhancing tear production. The compound's efficacy was demonstrated through prolonged effects without systemic absorption .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| CFTR Activation | Enhances tear production in rabbits | |

| Antitumor Efficacy | Effective against cisplatin-resistant tumors |

Case Study: TFBPC in Cancer Treatment

In a study focusing on TFBPC's effects on triple-negative breast cancers (TNBCs), researchers observed:

Properties

IUPAC Name |

2-(2,2,3,3-tetrafluoropropoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c6-4(7)5(8,9)2-12-1-3(10)11/h4H,1-2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOWEDZMVMBETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385160 | |

| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-51-9 | |

| Record name | (2,2,3,3-tetrafluoropropoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.